molecular formula C19H17FN2O3S B4265782 3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4265782
M. Wt: 372.4 g/mol
InChI Key: ALWYQLPHYBYLCO-UHFFFAOYSA-N
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Description

3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant interest due to its unique chemical structure and diverse applications in scientific research. This compound combines several functional groups, making it a versatile candidate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by the introduction of the fluorophenyl group, methylation, and subsequent steps to form the bicyclo[2.2.1]heptene core. The final step includes the coupling of these fragments under controlled conditions to form the complete compound. Typical reaction conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods: : Industrial-scale production of this compound often employs continuous flow processes to ensure higher yields and consistency. Automated systems and reactors capable of maintaining precise temperature, pressure, and reaction time are utilized to optimize the synthesis process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the compound's purity and quality.

Chemical Reactions Analysis

Types of Reactions: : 3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various reactions, including:

  • Oxidation: : Often facilitated by reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Typically using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Commonly seen in reactions involving nucleophilic reagents like ammonia or primary amines.

Common Reagents and Conditions: : The compound reacts under different conditions, such as acidic or basic environments, depending on the desired outcome. Reagents like sodium hydroxide, hydrochloric acid, and organic amines are frequently used in these reactions.

Major Products Formed: : Depending on the type of reaction, major products can include various derivatives where the functional groups have been modified or substituted, providing a pathway for further chemical modifications.

Scientific Research Applications

Chemistry: : In chemistry, 3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is utilized in synthesizing novel compounds with potential use in material science and catalysis.

Biology: : The compound shows promise in biological studies, particularly in understanding enzyme interactions and protein-ligand binding due to its complex structure.

Medicine: : In medicine, it is explored for its potential as a pharmacological agent. Studies focus on its efficacy and safety profiles in treating certain conditions.

Industry: : Industrial applications include its use as an intermediate in the synthesis of more complex molecules, particularly in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, affecting their function. The fluorophenyl and thiazole rings are critical in binding interactions, while the carboxylic acid group participates in hydrogen bonding and ionic interactions, which are essential for its biological activity.

Comparison with Similar Compounds

Compared to similar compounds, such as those within the thiazole or fluorophenyl family, 3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its unique bicyclo[2.2.1]heptene structure, which provides added stability and specific binding properties. Similar compounds include:

  • 4-(4-fluorophenyl)-1,3-thiazole derivatives

  • Methyl-1,3-thiazole compounds

  • Bicyclo[2.2.1]heptane derivatives

Each of these compounds offers distinct properties, but the combination seen in this compound showcases a synergy that is valuable in various applications.

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-9-16(10-4-6-13(20)7-5-10)21-19(26-9)22-17(23)14-11-2-3-12(8-11)15(14)18(24)25/h2-7,11-12,14-15H,8H2,1H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWYQLPHYBYLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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